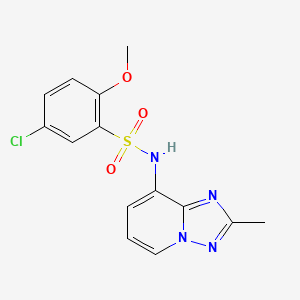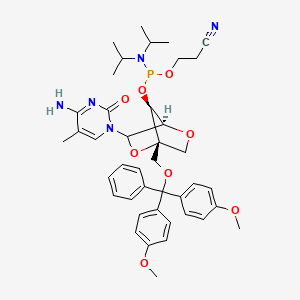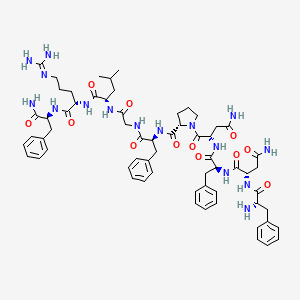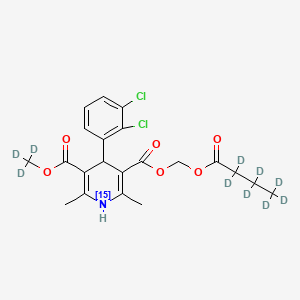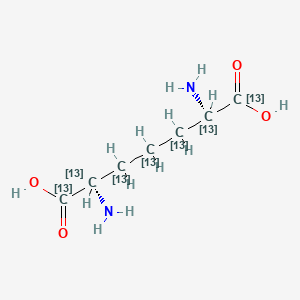
Tyrosinase-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosinase-IN-14 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase involved in the production of melanin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-14 typically involves the use of specific organic reactions to introduce functional groups that enhance its inhibitory activity. The process often includes steps such as:
Nitration: Introduction of nitro groups to aromatic compounds.
Reduction: Conversion of nitro groups to amino groups.
Acylation: Addition of acyl groups to form amides or esters.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tyrosinase-IN-14 undergoes various chemical reactions, including:
Oxidation: Involving the conversion of phenolic groups to quinones.
Reduction: Reduction of quinones back to phenols.
Substitution: Replacement of functional groups with others to modify activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions include various quinones and phenolic derivatives, which are crucial intermediates in the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
Tyrosinase-IN-14 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in melanin biosynthesis and its potential to treat hyperpigmentation disorders.
Medicine: Explored for its therapeutic potential in conditions like melasma and age spots.
Industry: Utilized in cosmetic formulations for skin lightening and anti-aging products.
Wirkmechanismus
Tyrosinase-IN-14 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The molecular targets include the copper ions present in the enzyme’s active site. The inhibition mechanism involves:
Chelation: Binding of the inhibitor to copper ions, preventing substrate access.
Competitive Inhibition: Competing with the natural substrate (tyrosine) for the active site.
Pathways Involved: The inhibition of tyrosinase affects the melanin biosynthesis pathway, reducing the production of melanin.
Vergleich Mit ähnlichen Verbindungen
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics.
Arbutin: A glycosylated hydroquinone with skin-lightening properties.
Hydroquinone: A potent skin-lightening agent but with potential side effects.
Uniqueness of Tyrosinase-IN-14: this compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower risk of side effects and is more stable under various conditions, making it a preferred choice in both research and industrial applications.
Eigenschaften
Molekularformel |
C21H13Br2N3O3S |
|---|---|
Molekulargewicht |
547.2 g/mol |
IUPAC-Name |
2-[[5,6-bis(2-bromophenyl)-1,2,4-triazin-3-yl]sulfanylmethyl]-5-hydroxypyran-4-one |
InChI |
InChI=1S/C21H13Br2N3O3S/c22-15-7-3-1-5-13(15)19-20(14-6-2-4-8-16(14)23)25-26-21(24-19)30-11-12-9-17(27)18(28)10-29-12/h1-10,28H,11H2 |
InChI-Schlüssel |
FRABDXISLRNMGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(N=NC(=N2)SCC3=CC(=O)C(=CO3)O)C4=CC=CC=C4Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
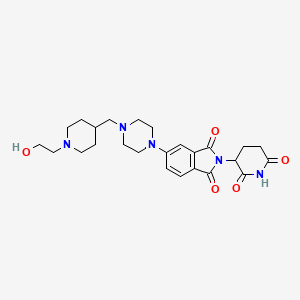
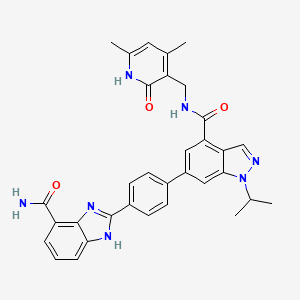

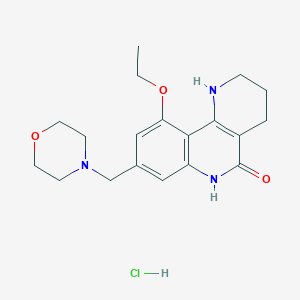
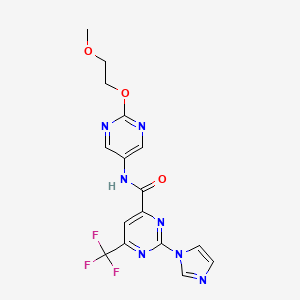
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
